4-Methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonylfluoride
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Overview
Description
4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a benzene ring substituted with a methyl group, a morpholine-4-sulfonyl group, and a sulfonyl fluoride group
Preparation Methods
The synthesis of 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonation of 4-methylbenzene with chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate can then be reacted with morpholine to form the morpholine-4-sulfonyl derivative. Finally, the sulfonyl chloride group is converted to the sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride .
Chemical Reactions Analysis
4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound can be used to modify proteins and other biomolecules through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic and can react with nucleophiles such as amines and thiols. The reaction typically proceeds through the formation of a sulfonamide or sulfonate ester, which can modify the activity of biomolecules or materials .
Comparison with Similar Compounds
Similar compounds to 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride include:
4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride: This compound is similar but has a sulfonyl chloride group instead of a sulfonyl fluoride group. It is also used in organic synthesis and has similar reactivity.
4-methyl-3-(morpholine-4-sulfonyl)benzoic acid: This compound has a carboxylic acid group instead of a sulfonyl fluoride group.
The uniqueness of 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl fluoride lies in its sulfonyl fluoride group, which provides distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C11H14FNO5S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C11H14FNO5S2/c1-9-2-3-10(19(12,14)15)8-11(9)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
UMWSVDGSRLXFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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